tert-butyl 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate
Description
tert-Butyl 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate is a bicyclic heteroaromatic compound featuring a piperidine ring substituted with a tert-butyl carbamate (Boc) group and a 2-methylimidazo[4,5-b]pyridine moiety. This structure is part of a broader class of small molecules targeting neurological pathways, particularly calcitonin gene-related peptide (CGRP) receptors, which are implicated in migraine pathophysiology . The compound’s imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability .
Properties
IUPAC Name |
tert-butyl 4-(2-methylimidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-12-19-15-14(6-5-9-18-15)21(12)13-7-10-20(11-8-13)16(22)23-17(2,3)4/h5-6,9,13H,7-8,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMOLHUEKZRXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CCN(CC3)C(=O)OC(C)(C)C)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701115760 | |
| Record name | 1-Piperidinecarboxylic acid, 4-(2-methyl-1H-imidazo[4,5-b]pyridin-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701115760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373350-44-7 | |
| Record name | 1-Piperidinecarboxylic acid, 4-(2-methyl-1H-imidazo[4,5-b]pyridin-1-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373350-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-(2-methyl-1H-imidazo[4,5-b]pyridin-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701115760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-butyl 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate (C17H24N4O2) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the implications for therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a piperidine core substituted with an imidazo[4,5-b]pyridine moiety. Its structure can be represented as follows:
This structural configuration is crucial for its biological interactions and activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its anticancer properties, antiviral effects, and other pharmacological activities.
Anticancer Activity
Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit potent antiproliferative effects against several human cancer cell lines. For instance, compounds similar to this compound have shown:
- Inhibition of Cell Proliferation : The compound demonstrated significant growth inhibition in human tumor cell lines with a GI50 value of approximately 2.30 μM against HCT116 colon carcinoma cells .
- Mechanism of Action : The mechanism involves dual inhibition of Aurora-A and FLT3 kinases, which are critical in cell cycle regulation and proliferation .
Antiviral Activity
The compound has also been investigated for its antiviral properties. In vitro studies have shown that related imidazo[4,5-b]pyridine derivatives possess activity against viral infections:
- Ebola Virus Inhibition : Compounds structurally related to this compound have been evaluated for their ability to inhibit Ebola virus entry into cells. The most active compounds exhibited EC50 values around 0.64 μM .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of these compounds. Key observations include:
- Substituent Effects : The presence of specific substituents on the imidazo[4,5-b]pyridine ring significantly influences potency. For example, electron-donating groups enhance activity against cancer cells .
- Piperidine Modifications : Variations in the piperidine ring can alter pharmacokinetic properties and receptor interactions, impacting overall biological activity.
Data Table: Biological Activity Summary
| Activity Type | Model System | EC50/GI50 Value | Reference |
|---|---|---|---|
| Anticancer | HCT116 Colon Carcinoma Cells | 2.30 μM | |
| Antiviral | Ebola Virus | 0.64 μM | |
| Dual Kinase Inhibition | Aurora-A/FLT3 | IC50 = 0.162 μM |
Case Studies
Several case studies highlight the efficacy of similar compounds in preclinical settings:
- Ebola Virus Study : A study involving benzimidazole-piperidine hybrids demonstrated that specific modifications led to enhanced antiviral activity against Ebola, indicating potential pathways for further development .
- Cancer Cell Line Evaluation : Compounds derived from imidazo[4,5-b]pyridine were tested across multiple cancer cell lines, consistently showing IC50 values in the low micromolar range, suggesting robust anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and pharmacological differences between tert-butyl 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate and related analogs:
Structural and Functional Insights
- Core Scaffold Variations :
- The 2-methyl substitution in the target compound enhances metabolic stability compared to 2-oxo derivatives (e.g., benzyl 4-(2-oxo-...) ).
- Rimegepant incorporates a bulky cyclohepta[b]pyridine group, improving receptor binding affinity but increasing molecular weight (534.56 g/mol vs. 399.45 g/mol for the target compound) .
- Synthetic Accessibility :
- Pharmacological Profiles :
Key Research Findings
CGRP Antagonist Activity :
- The imidazo[4,5-b]pyridine-piperidine scaffold is critical for CGRP receptor binding. Modifications at the 2-position (methyl vs. oxo) alter potency; methyl groups improve metabolic stability but may reduce solubility .
Synthetic Challenges :
- tert-Butyl carbamate protection (Boc) is widely used for piperidine intermediates (e.g., ), but deprotection requires acidic conditions, which may destabilize sensitive substituents .
Repurposing Potential: Analogues like tert-butyl 4-((5-methyl-...)piperidine-1-carboxylate () demonstrate antimalarial activity, highlighting the scaffold’s versatility beyond neurology .
Preparation Methods
Synthesis of Imidazo[4,5-b]pyridine Core
The synthesis of the imidazo[4,5-b]pyridine core can be achieved through various methods, often involving the condensation of appropriate precursors. For example, the reaction between a pyridine derivative and a suitable imidazole-forming reagent can yield the desired core structure.
Preparation of tert-Butyl 4-{2-Methyl-1H-Imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate
To synthesize This compound , one might follow these general steps:
Synthesis of the Imidazo[4,5-b]pyridine Core :
- Start with a pyridine derivative and an imidazole-forming reagent.
- Perform a condensation reaction under appropriate conditions to form the imidazo[4,5-b]pyridine core.
Introduction of the Methyl Group :
- Use a suitable methylating agent to introduce the methyl group at the desired position on the imidazo[4,5-b]pyridine core.
-
- Activate the imidazo[4,5-b]pyridine core for coupling with piperidine.
- Use a coupling reagent to attach the activated core to piperidine.
Protection with tert-Butyl Group :
- Protect the piperidine nitrogen with a tert-butyl group using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Analytical Data
| Property | Value |
|---|---|
| Molecular Formula | C18H25N5O2 |
| Molecular Weight | 349.42 g/mol |
| CAS Number | Not specified for this exact compound |
The synthesis of This compound involves several steps, including the formation of the imidazo[4,5-b]pyridine core, introduction of a methyl group, attachment to piperidine, and protection with a tert-butyl group. Further research is needed to optimize these methods and explore the compound's properties and applications.
Q & A
Q. What are the recommended safety protocols for handling tert-butyl 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate in laboratory settings?
- Methodological Answer : The compound is typically a light yellow solid . Researchers should wear respiratory protection (e.g., NIOSH-approved masks), nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure. Work should be conducted in a fume hood with access to an eyewash station and washing facilities. Storage conditions should follow recommendations for stability (e.g., dry, cool environments away from strong oxidizing agents) .
Q. How can the synthesis of this compound be optimized for reproducibility?
- Methodological Answer : A common approach involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, using tert-butyl piperidine derivatives and substituted imidazo[4,5-b]pyridine precursors. For example, a mixture of tert-butyl 3-((7-iodo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidine-1-carboxylate, CuI, and Pd(PPh₃)₄ in dry DMF under degassed conditions yielded intermediates . Purification via silica gel column chromatography (e.g., eluting with ethyl acetate/hexane gradients) ensures high purity. Reaction monitoring by TLC and NMR is critical .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with peaks corresponding to the tert-butyl group (~1.4 ppm) and imidazo[4,5-b]pyridine aromatic protons (7.5–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% typically required for pharmacological studies) .
- Mass Spectrometry (MS) : ESI-MS or HRMS verifies molecular weight (e.g., calculated for C₁₈H₂₅N₃O₂: 327.19 g/mol) .
Advanced Research Questions
Q. How can researchers evaluate the compound’s activity as a CGRP receptor antagonist?
- Methodological Answer :
- In Vitro Binding Assays : Use ¹²⁵I-human CGRP competition binding assays on human CGRP receptors (Ki values <1 nM indicate high potency, as seen in related compounds like MK-0974 ).
- Functional Antagonism : Measure cAMP inhibition in HEK-293 cells expressing CGRP receptors via ELISA or fluorescence-based assays. EC₅₀ values <100 nM suggest efficacy .
- Species Selectivity : Compare binding affinity across species (e.g., human vs. rhesus receptors) to identify translational relevance .
Q. What strategies address low solubility in pharmacokinetic studies?
- Methodological Answer :
- Prodrug Derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the piperidine nitrogen .
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations for in vivo administration .
- LogP Optimization : Reduce LogP (e.g., <3) via substituent modification while maintaining receptor affinity. Computational tools like Schrödinger’s QikProp predict solubility .
Q. How can X-ray crystallography resolve structural ambiguities in derivatives?
- Methodological Answer :
- Crystallization : Grow single crystals via vapor diffusion (e.g., 1:1 DCM/hexane).
- Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution datasets.
- Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling. Validate with R₁ < 0.05 and wR₂ < 0.10 .
Q. What computational methods predict binding modes to the CGRP receptor?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide to dock the compound into the receptor’s extracellular domain (PDB: 3N7R). Key interactions include hydrogen bonds with Arg³⁶⁷ and hydrophobic contacts with Trp⁷⁴ .
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. How are stereochemical challenges managed during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak IC or AD-H columns to resolve enantiomers (e.g., for cyclohepta[b]pyridine intermediates) .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to control stereocenters .
Data Contradictions and Resolution
Q. How should researchers reconcile discrepancies in reported bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Validate protocols using reference antagonists (e.g., olcegepant) to ensure consistency .
- Species-Specific Variability : Confirm receptor homology (e.g., human vs. rodent CGRP receptors differ significantly in ligand binding ).
Q. What steps mitigate conflicting solubility predictions between computational models and experimental data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
